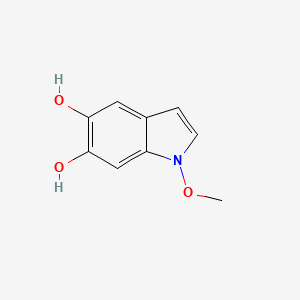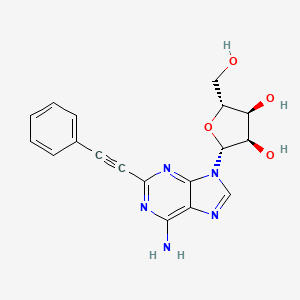![molecular formula C23H22FN5 B12928393 6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine CAS No. 625080-71-9](/img/structure/B12928393.png)
6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Naphthalen-1-ylmethyl Group: This step may involve a nucleophilic substitution reaction.
Introduction of the Piperazin-1-yl Group: This can be achieved through a nucleophilic substitution reaction with piperazine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the quinazoline core or the naphthalen-1-ylmethyl group.
Substitution: The compound can undergo various substitution reactions, especially at the fluoro and piperazine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroquinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Naphthalen-1-ylmethyl Derivatives: Compounds with the naphthalen-1-ylmethyl group attached to different cores.
Piperazine Derivatives: Compounds with the piperazine ring but different core structures.
Uniqueness
6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
625080-71-9 |
|---|---|
Fórmula molecular |
C23H22FN5 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
6-fluoro-N-(naphthalen-1-ylmethyl)-7-piperazin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C23H22FN5/c24-20-12-19-21(13-22(20)29-10-8-25-9-11-29)27-15-28-23(19)26-14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7,12-13,15,25H,8-11,14H2,(H,26,27,28) |
Clave InChI |
KIBHFAJGIJGSFO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC5=CC=CC=C54)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


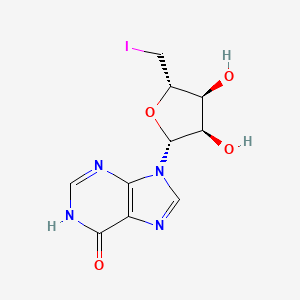

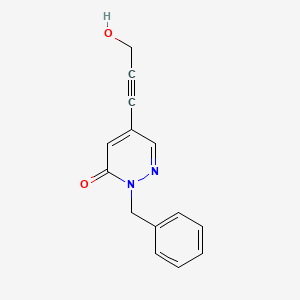
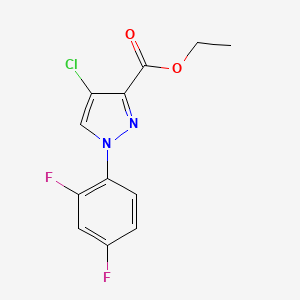
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)

![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)

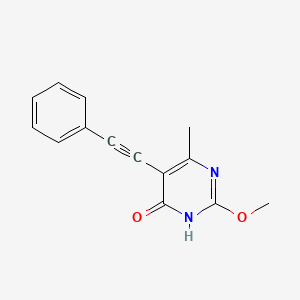
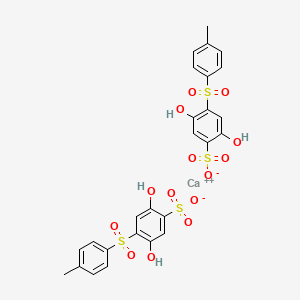
![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)
